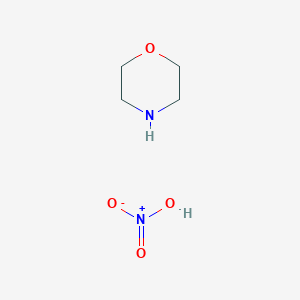
Lanthanum--platinum (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–platinum (1/5) is an intermetallic compound composed of lanthanum and platinum in a 1:5 ratio. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific and industrial applications. Lanthanum is a rare-earth element, while platinum is a noble metal, and their combination results in a material with distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lanthanum–platinum (1/5) typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where lanthanum and platinum powders are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods
In industrial settings, the production of lanthanum–platinum (1/5) may involve more advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum–platinum (1/5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, leading to the formation of lanthanum oxide and platinum oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas, which reduces the oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃) and platinum oxide (PtO₂).
Reduction: Metallic lanthanum and platinum.
Substitution: New intermetallic compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
Lanthanum–platinum (1/5) has a wide range of applications in scientific research:
Material Science:
Wirkmechanismus
The mechanism by which lanthanum–platinum (1/5) exerts its effects is primarily related to its ability to facilitate electron transfer reactions. The platinum atoms in the compound provide active sites for catalytic reactions, while the lanthanum atoms help stabilize the structure and enhance the overall reactivity. This synergistic effect makes lanthanum–platinum (1/5) an effective catalyst and functional material in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum–nickel (1/5): Known for its hydrogen storage capabilities.
Lanthanum–cobalt (1/5): Used in magnetic applications and as a catalyst.
Lanthanum–iron (1/5): Studied for its magnetic and catalytic properties.
Uniqueness
Lanthanum–platinum (1/5) stands out due to its high catalytic activity and stability, making it particularly valuable in applications requiring robust and efficient catalysts. Its unique combination of lanthanum and platinum provides a balance of structural stability and reactivity that is not commonly found in other intermetallic compounds .
Eigenschaften
CAS-Nummer |
12031-25-3 |
|---|---|
Molekularformel |
LaPt5 |
Molekulargewicht |
1114.3 g/mol |
IUPAC-Name |
lanthanum;platinum |
InChI |
InChI=1S/La.5Pt |
InChI-Schlüssel |
WFDXKDLRHSBGER-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



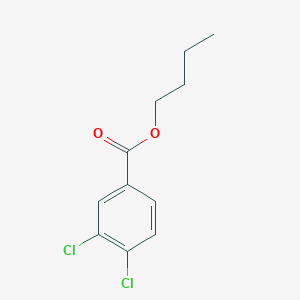
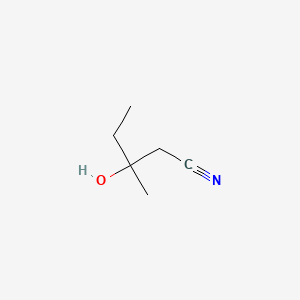

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
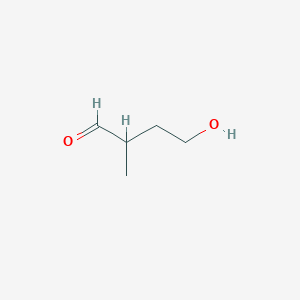
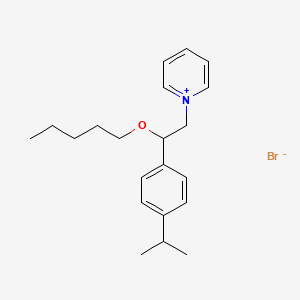
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
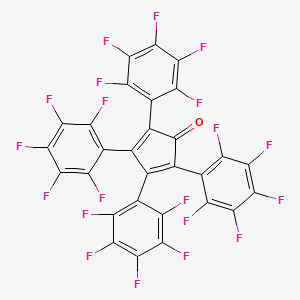
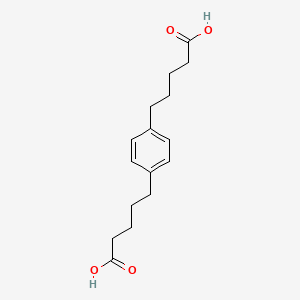

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
